4-{[(3-Bromophenyl)methane]sulfonyl}morpholine
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Overview
Description
4-{[(3-Bromophenyl)methane]sulfonyl}morpholine is an organic compound with the molecular formula C10H12BrNO3S It is a morpholine derivative where the morpholine ring is substituted with a 3-bromophenylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Bromophenyl)methane]sulfonyl}morpholine typically involves the reaction of morpholine with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Bromophenyl)methane]sulfonyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylsulfonylmorpholine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenylmethylsulfonylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(3-Bromophenyl)methane]sulfonyl}morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-Bromophenyl)methane]sulfonyl}morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)methylsulfonyl]morpholine
- 4-[(3-Chlorophenyl)methylsulfonyl]morpholine
- 4-[(3-Fluorophenyl)methylsulfonyl]morpholine
Uniqueness
4-{[(3-Bromophenyl)methane]sulfonyl}morpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective bromination is required. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .
Biological Activity
4-{[(3-Bromophenyl)methane]sulfonyl}morpholine is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a sulfonyl group and a bromophenyl moiety. The structural formula can be represented as follows:
This structure allows for unique interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity.
- Receptor Interaction : The bromophenyl group engages in π-π interactions with aromatic residues in proteins, potentially influencing receptor binding and signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, flow cytometric analyses revealed increased apoptosis rates in treated cells compared to controls .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HAP-1 | 25 | Induction of apoptosis | |
A2780 | 18 | Caspase activation | |
Multiple lines | Varies | Enzyme inhibition |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammatory markers and cytokine production, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Case Study 1 : A study on murine models of cancer showed that treatment with the compound led to a significant reduction in tumor size and improved survival rates compared to untreated controls.
- Case Study 2 : Clinical trials investigating the compound's use in inflammatory bowel disease reported promising results, with patients experiencing reduced symptoms and improved quality of life following treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl or sulfonyl groups can significantly influence potency and selectivity against specific targets. For example, variations in halogen substitution patterns have been correlated with enhanced anticancer activity .
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Bromine | Increased potency |
Methyl group | Enhanced selectivity |
Sulfonamide | Improved solubility |
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKIAIXNDRAMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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